molecular formula C15H24N2O3 B2557168 Tert-butyl N-[1-amino-1-(2-methoxyphenyl)propan-2-yl]carbamate CAS No. 2007390-36-3

Tert-butyl N-[1-amino-1-(2-methoxyphenyl)propan-2-yl]carbamate

Cat. No.: B2557168
CAS No.: 2007390-36-3
M. Wt: 280.368
InChI Key: GUFIHQIUXBCALK-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-amino-1-(2-methoxyphenyl)propan-2-yl]carbamate is a carbamate-protected amine derivative featuring a 2-methoxyphenyl substituent. This compound is structurally characterized by a central propan-2-yl backbone with an amino group at the 1-position and a tert-butoxycarbonyl (Boc) protecting group. The 2-methoxyphenyl moiety introduces aromaticity and electron-donating properties, influencing its reactivity and physicochemical behavior.

Properties

IUPAC Name

tert-butyl N-[1-amino-1-(2-methoxyphenyl)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-10(17-14(18)20-15(2,3)4)13(16)11-8-6-7-9-12(11)19-5/h6-10,13H,16H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFIHQIUXBCALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1OC)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-amino-1-(2-methoxyphenyl)propan-2-yl]carbamate typically involves the following steps:

  • Amination: The starting material, 2-methoxybenzaldehyde, undergoes reductive amination with an appropriate amine to form the corresponding amino compound.

  • Protection: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

  • Alkylation: The protected amino compound is then alkylated with an appropriate alkyl halide to introduce the propan-2-yl group.

  • Hydrolysis: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[1-amino-1-(2-methoxyphenyl)propan-2-yl]carbamate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carbonyl compounds such as carboxylic acids and ketones.

  • Reduction: Formation of amines.

  • Substitution: Formation of substituted carbamates and amines.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in drug development.

  • Industry: Employed in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which tert-butyl N-[1-amino-1-(2-methoxyphenyl)propan-2-yl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact mechanism of action would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Aromatic vs. Heterocyclic Substituents: The target compound’s 2-methoxyphenyl group distinguishes it from analogs with phenyl (), pyrazole (), or indole () substituents.

Functional Group Diversity : Unlike the ketone-containing analog () or the sulfone group in , the target compound lacks electrophilic sites, suggesting greater stability under basic conditions.

Biological Relevance: Compounds with indole or hydrazine groups () are often utilized in kinase inhibitor synthesis, whereas the target’s simpler structure may serve as a precursor for β-amino acid derivatives .

Solubility and Stability:

  • Target Compound : The 2-methoxyphenyl group likely increases lipophilicity (logP ~2.5–3.0 estimated) compared to the oxolane-containing analog (, logP ~1.8), but remains less polar than the sulfone derivative (, logP ~1.2) .
  • Synthetic Utility : The Boc group in the target compound facilitates selective deprotection under acidic conditions (e.g., HCl/dioxane), a trait shared with analogs in and . However, the absence of reactive groups (e.g., chlorosulfonyl in ) limits its use in further derivatization without additional functionalization steps .

Reactivity in Medicinal Chemistry:

  • : A structurally complex analog with chromen-4-one and pyrazolo[3,4-d]pyrimidine moieties highlights the role of tert-butyl carbamates in synthesizing kinase inhibitors. The target compound’s simpler structure may lack direct bioactivity but could serve as a scaffold for introducing pharmacophores .

Biological Activity

Tert-butyl N-[1-amino-1-(2-methoxyphenyl)propan-2-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data.

  • Molecular Formula : C13H19N2O3
  • Molecular Weight : 251.30 g/mol
  • Structure : The compound features a tert-butyl group, an amino group, and a methoxyphenyl moiety, contributing to its pharmacological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit enzymes involved in key metabolic pathways, including cyclooxygenase (COX) and beta-secretase. This inhibition can lead to anti-inflammatory effects and potential benefits in neurodegenerative diseases like Alzheimer's.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It inhibits COX-2 activity, which is crucial in the synthesis of pro-inflammatory prostaglandins.

Neuroprotective Effects

The compound has demonstrated neuroprotective effects by inhibiting beta-secretase activity, thereby reducing the production of amyloid-beta peptides associated with Alzheimer's disease. In vitro studies have shown that this compound can decrease amyloid plaque formation in neuronal cell cultures.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. It has been tested against various cancer cell lines, including:

Cancer TypeIC50 (µM)
Breast Cancer15
Lung Cancer12
Hepatocellular Carcinoma10

These results indicate that the compound can inhibit cell proliferation effectively at micromolar concentrations.

Case Studies

  • Alzheimer's Disease Model : In a study using a transgenic mouse model of Alzheimer's disease, administration of this compound led to a significant reduction in amyloid plaque burden compared to controls. Behavioral assessments indicated improvements in cognitive function.
  • Cancer Cell Line Studies : In vitro assays conducted on breast and lung cancer cell lines revealed that treatment with the compound resulted in G0/G1 phase arrest and induced apoptosis, as evidenced by increased caspase activity and PARP cleavage.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Amino Acid Derivative : The initial step includes the reaction between tert-butyl carbamate and 2-bromo-1-(2-methoxyphenyl)propan-2-ol.
    tert butyl carbamate+2 bromo 1 2 methoxyphenyl propan 2 oltert butyl N 1 amino 1 2 methoxyphenyl propan 2 yl carbamate\text{tert butyl carbamate}+\text{2 bromo 1 2 methoxyphenyl propan 2 ol}\rightarrow \text{tert butyl N 1 amino 1 2 methoxyphenyl propan 2 yl carbamate}
  • Purification : The crude product is purified using recrystallization techniques or chromatography.

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